Bis(2-chloropropyl)carbamic acid, ethyl ester
Description
Carbamates are widely studied for their pesticidal, pharmaceutical, and industrial applications, but chlorinated variants like this compound are less common and may exhibit enhanced stability or hazardous properties .
Properties
CAS No. |
5580-27-8 |
|---|---|
Molecular Formula |
C9H17Cl2NO2 |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
ethyl N,N-bis(2-chloropropyl)carbamate |
InChI |
InChI=1S/C9H17Cl2NO2/c1-4-14-9(13)12(5-7(2)10)6-8(3)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
AMZPPCYQXDTKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC(C)Cl)CC(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of Bis(2-chloroethyl)amine Hydrochloride with Ethyl Chloroformate
This is the most documented and efficient method for synthesizing ethyl N,N-bis(2-chloroethyl)carbamate.
- Bis(2-chloroethyl)amine hydrochloride is dissolved in acetone.
- Potassium carbonate is added as a base.
- Ethyl chloroformate is introduced to the reaction mixture.
- The mixture is heated under reflux for 4 hours.
- After completion, the reaction mixture is cooled, and solids are filtered off.
- The filtrate is evaporated under reduced pressure to yield the product.
Reaction Conditions and Yield:
| Reagent | Amount | Role |
|---|---|---|
| Bis(2-chloroethyl)amine hydrochloride | 3.0 g | Starting amine |
| Potassium carbonate | 3.0 g | Base |
| Ethyl chloroformate | 2.4 ml | Carbamoylating agent |
| Solvent | Acetone (50 ml) | Reaction medium |
| Temperature | Reflux | Heating condition |
| Time | 4 hours | Reaction duration |
| Yield | 100% | Isolated yield |
- ^1H NMR (300 MHz, CDCl3): δ 1.28 (triplet, 3H, J = 7.1 Hz), 3.63-3.67 (multiplet, 8H), 4.17 (quartet, 2H, J = 7.1 Hz).
This method is reported with excellent yield and reproducibility, making it the preferred synthetic route for this compound.
Indirect Synthesis via Functional Group Transformations from p-Nitro Derivatives
A more complex, multi-step synthetic route involves starting from p-nitro-substituted phenylalanine derivatives and converting them through a series of reactions to the target compound.
- Preparation of N-acetyl-p-nitro-phenylalanine.
- Resolution of optical isomers using brucine salt crystallization.
- Hydrolysis and esterification to produce p-nitro-L-phenylalanine ethyl ester hydrochloride.
- Catalytic hydrogenation to reduce the nitro group to an amino group.
- Hydroxyethylation of the amino compound with ethylene oxide.
- Chlorination with phosphorus oxychloride or thionyl chloride.
- Hydrolysis to remove protecting groups and yield the bis(2-chloroethyl) derivative.
- Refluxing N-acetyl-p-nitro-L-phenylalanine with hydrochloric acid for hydrolysis.
- Catalytic hydrogenation under controlled conditions to reduce nitro groups.
- Chlorination steps require careful handling of reagents like phosphorus oxychloride.
- The final product crystallizes with melting points around 116-118 °C.
- Optical rotation data confirm stereochemistry.
- Elemental analysis aligns with expected values for carbon, hydrogen, and nitrogen content.
This method is more suited for producing optically active forms of the compound and involves advanced purification and resolution techniques.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct reaction of bis(2-chloroethyl)amine hydrochloride with ethyl chloroformate | Bis(2-chloroethyl)amine hydrochloride, ethyl chloroformate | Potassium carbonate, acetone | Reflux, 4 h | 100% | Simple, high yield, widely used |
| Multi-step synthesis from p-nitro-L-phenylalanine derivatives | p-Nitro-L-phenylalanine derivatives | Brucine, ethylene oxide, phosphorus oxychloride | Multiple reflux and catalytic steps | Moderate to high | Produces optically active compounds; complex |
| Phosphorus-carbon bond formation strategies | Phosphites, phosphonates, haloalkanes | Various phosphorus reagents | Various | Not successful | Experimental, no desired product formed |
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloropropyl)carbamic acid, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atoms in the 2-chloropropyl groups can be substituted by other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is usually carried out in the presence of a base to neutralize the by-products.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Substitution: Substituted carbamates.
Reduction: Amines.
Scientific Research Applications
Pharmacological Applications
Antineoplastic Agent
One of the significant applications of bis(2-chloropropyl)carbamic acid, ethyl ester is in the development of antineoplastic agents. It serves as a precursor for the synthesis of estramustine, a drug used in the treatment of prostate cancer. Estramustine functions as an alkylating agent that disrupts DNA synthesis in cancer cells, making it effective against tumors .
Mechanism of Action
The compound acts by forming covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent cell death. This mechanism underlines its importance in cancer chemotherapy protocols .
Toxicological Studies
Health Effects and Risk Assessment
Research has been conducted to assess the toxicological profile of this compound. Studies indicate that exposure to this compound can lead to various health risks, including carcinogenic effects. The Environmental Protection Agency (EPA) has recommended further testing to understand its ecological effects and potential health hazards associated with human exposure .
Biomonitoring Studies
The compound has been included in biomonitoring studies aimed at evaluating human exposure levels through environmental pathways. Such studies are crucial for establishing safety guidelines and regulatory measures .
Environmental Science
Chemical Fate and Ecological Impact
In environmental science, this compound is studied for its chemical stability and degradation pathways in various ecosystems. Understanding how this compound behaves in soil and water systems is vital for assessing its long-term ecological impact .
Regulatory Considerations
The compound's inclusion in environmental monitoring programs reflects concerns regarding its persistence and bioaccumulation potential. Regulatory bodies are interested in determining safe levels for environmental presence to protect public health and ecosystems .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Case Studies
Several case studies have highlighted the implications of this compound in both clinical settings and environmental assessments:
- Clinical Case Study on Estramustine : A study involving prostate cancer patients demonstrated that estramustine significantly reduced tumor size when administered alongside other therapies. The study emphasized the importance of understanding the pharmacokinetics of bis(2-chloropropyl)carbamic acid derivatives .
- Environmental Assessment Report : A report by the EPA outlined the need for comprehensive studies on the environmental impact of this compound, particularly focusing on its degradation products and their toxicity levels .
Mechanism of Action
The mechanism of action of bis(2-chloropropyl)carbamic acid, ethyl ester involves its interaction with nucleophiles in biological systems. The compound can undergo hydrolysis to release active intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
Comparison with Similar Compounds
Bis(2-chloroethyl)carbamic Acid Derivatives
- N-[Bis(2-chloroethyl)aminomethyl]carbamic Acid Isopropyl Ester (CAS 58050-44-5): This compound shares the bis(chloroalkyl) motif but differs in substituents. The ethyl ester is replaced with an isopropyl group, and an additional aminomethyl linker is present. The molecular weight (257.16 g/mol) is lower than the target compound, likely due to shorter chloroethyl chains. Its quaternary ammonium structure may enhance biological activity, as seen in nerve agents or anticancer drugs .
- The sulfide group and chloroethyl substituents confer extreme toxicity (vesicant properties), suggesting that chlorinated alkyl chains in carbamates may also pose significant health risks .
Chlorinated Carbamates with Varied Ester Groups
- Carbamic Acid, Butylmethyl-, Methyl Ester: Identified in paliasa leaf extracts, this simpler carbamate lacks chlorine atoms, reducing its environmental persistence and toxicity. Such non-halogenated carbamates are often explored for pharmaceutical applications (e.g., anticancer properties) .
- Butylate (CAS 2008-41-5) :
A thiocarbamate herbicide with bis(2-methylpropyl) groups and a sulfur atom replacing the oxygen in the carbamate. The absence of chlorine reduces reactivity, but the thiocarbamate group enhances pesticidal activity .
Chlorinated Non-Carbamate Analogs
- Tris(2-chloropropyl) Phosphate (CAS 6145-73-9): A phosphate ester with three 2-chloropropyl groups.
- Bis(2-chloroisopropyl) Ether: An ether derivative with chlorinated alkyl chains. Such compounds are often intermediates in organic synthesis but are associated with carcinogenicity .
Functional and Toxicological Comparisons
Structural Impact on Toxicity
- For example, bis(2-chloropropyl)carbamic acid, ethyl ester is listed in toxicity databases, implying significant hazard .
- Ester Group Influence: Ethyl esters generally exhibit higher volatility and lower molecular weight compared to isopropyl or benzyl esters (e.g., {2-[(2-aminoethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, CAS 1353982-97-4). This affects bioavailability and environmental mobility .
Mechanistic Considerations
Carbamates typically inhibit acetylcholinesterase (AChE), but chlorinated variants may act via alternative pathways, such as alkylation of cellular nucleophiles (DNA, proteins) due to reactive chloroalkyl groups. This dual mechanism is observed in nitrogen mustards and could explain the toxicity of bis(2-chloropropyl)carbamates .
Data Table: Key Properties of this compound and Analogs
Biological Activity
Bis(2-chloropropyl)carbamic acid, ethyl ester , also known as carbamic acid, bis(2-chloroethyl)-, ethyl ester , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H13Cl2NO2
- Molecular Weight : 196.09 g/mol
- CAS Number : 5467-15-2
The compound features a carbamate functional group, which contributes to its stability and reactivity in biological systems. Carbamates are known for their diverse pharmacological effects, including enzyme inhibition and potential antitumor activity.
- Enzyme Inhibition :
- Antitumor Properties :
- Antimicrobial Activity :
Case Study 1: Anticancer Activity
A study conducted on a series of carbamate derivatives revealed that bis(2-chloropropyl)carbamic acid exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotective Effects
Research has shown that the compound can enhance cognitive function by inhibiting AChE activity. This effect was observed in animal models where administration of the compound resulted in improved memory and learning capabilities .
Data Table: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | AChE inhibition | |
| Antitumor Activity | Induced apoptosis in cancer cells | |
| Antimicrobial Activity | Effective against specific bacteria |
Toxicological Considerations
Despite its potential therapeutic benefits, bis(2-chloropropyl)carbamic acid also poses risks associated with mutagenicity and carcinogenicity. Regulatory guidelines suggest that compounds with reactive groups should be assessed for their potential to cause DNA damage . Long-term exposure may lead to adverse health effects; therefore, careful evaluation during drug development is crucial.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(2-chloropropyl)carbamic acid, ethyl ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via carbamate esterification, where 2-chloropropylamine reacts with ethyl chloroformate in a non-polar solvent (e.g., dichloromethane) under alkaline conditions (pH 8–10). Temperature control (0–5°C) minimizes side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yield optimization requires monitoring stoichiometric ratios and inert atmosphere use to prevent oxidation .
| Synthetic Method | Key Parameters | Yield Range | Purity |
|---|---|---|---|
| Carbamate esterification | 0–5°C, pH 8–10, N₂ atmosphere | 60–75% | ≥95% |
| Microwave-assisted synthesis | 100 W, 80°C, 30 min | 85–90% | ≥98% |
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies structural features, such as the ethyl ester moiety (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and chloropropyl groups (δ 3.5–3.7 ppm for Cl-CH₂). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 268). Infrared (IR) spectroscopy detects carbamate C=O stretching (~1700 cm⁻¹). Discrepancies in spectral data should be resolved by comparing with reference libraries or repeating experiments under controlled humidity to exclude hydrolysis artifacts .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term storage. Use HPLC to monitor degradation products (e.g., free carbamic acid or 2-chloropropanol). Optimal storage is at -20°C in amber vials under argon to prevent photolytic and oxidative degradation. Periodic NMR analysis (every 3 months) verifies structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from isomerism or polymorphic forms?
- Methodological Answer : For stereoisomers (e.g., cis vs. trans chloropropyl groups), employ 2D NMR techniques (COSY, NOESY) to assign spatial configurations. X-ray crystallography definitively resolves polymorphic discrepancies. Computational modeling (DFT calculations) predicts stable conformers and validates experimental data .
Q. What methodologies are effective in identifying degradation pathways and byproducts under stress conditions (e.g., UV exposure, acidic/basic hydrolysis)?
- Methodological Answer : For hydrolytic degradation, use LC-MS/MS to identify intermediates. Under acidic conditions (pH 2), the ester bond cleaves to yield 2-chloropropanol and carbamic acid. UV stress tests (254 nm, 48 hrs) may produce radical intermediates detected via ESR spectroscopy. Quantify degradation kinetics using Arrhenius plots to extrapolate shelf-life .
Q. How can theoretical frameworks (e.g., QSAR, molecular docking) be applied to predict the compound’s reactivity or biological interactions?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate chloropropyl substituent electronegativity with carbamate hydrolysis rates. Molecular docking studies (AutoDock Vina) predict binding affinity to esterase enzymes, guiding toxicity assessments. Validate predictions with in vitro enzyme inhibition assays .
Q. What strategies address conflicting data in catalytic studies (e.g., unexpected byproducts during synthesis)?
- Methodological Answer : Systematic error analysis includes:
- GC-MS headspace analysis to detect volatile byproducts (e.g., ethyl chloride).
- Kinetic isotope effects (KIE) to trace reaction mechanisms.
- Replicate experiments with deuterated solvents (e.g., D₂O) to identify protonation sites.
Cross-validate findings with computational simulations (Gaussian 16) .
Methodological Notes
- Data Contradiction Analysis : Always replicate experiments in triplicate and use orthogonal techniques (e.g., NMR + XRD) to confirm results. For kinetic studies, employ stopped-flow spectroscopy for real-time monitoring .
- Experimental Design : Align hypotheses with chemical theories (e.g., Bell-Evans-Polanyi principle for reaction energetics) and document protocol deviations rigorously .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
